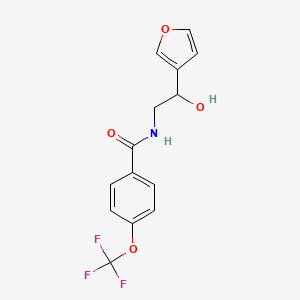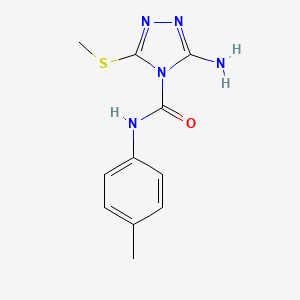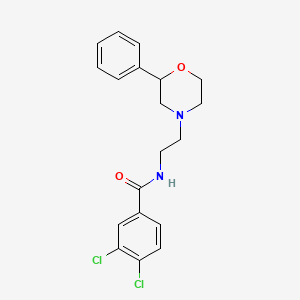![molecular formula C26H20ClN3O3 B2923609 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866864-91-7](/img/structure/B2923609.png)
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C26H20ClN3O3 and its molecular weight is 457.91. The purity is usually 95%.
BenchChem offers high-quality 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural and Optical Properties
- Thin Film Properties : A study by Zeyada et al. (2016) explored the structural and optical properties of thin films made from quinoline derivatives, closely related to 5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. These films exhibited nanocrystalline structures dispersed in an amorphous matrix upon thermal deposition, with notable stability in chemical bonds after deposition (Zeyada, El-Nahass, & El-Shabaan, 2016).
Synthesis and Chemical Behavior
- Synthesis Routes : Research by Pawlas et al. (2000) detailed the synthesis of pyrazoloquinolines, which are structurally similar to the compound . This synthesis involved multiple steps, including cyclization and palladium-catalyzed cross-coupling, highlighting the complex chemistry of such compounds (Pawlas, Vedsø, Jakobsen, Huusfeldt, & Begtrup, 2000).
Biological Activity
- Antimicrobial Properties : A study by Hassan (2013) focused on the synthesis of pyrazoline and pyrazole derivatives, closely related to the compound . These compounds showed significant antimicrobial activity against various bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents (Hassan, 2013).
Material Science and Photovoltaics
- Photovoltaic Applications : Research by Zeyada et al. (2016) also highlighted the potential use of quinoline derivatives in photovoltaic applications. The study demonstrated that films of these compounds could be used in organic–inorganic photodiode fabrication, exhibiting photovoltaic properties under illumination (Zeyada, El-Nahass, & El-Shabaan, 2016).
Computational and Electrochemical Studies
- Corrosion Inhibition : Saraswat and Yadav (2020) conducted a study on quinoxaline derivatives as corrosion inhibitors for mild steel in acidic media. Their findings suggest that similar compounds could have applications in protecting metals from corrosion, which is vital in industrial settings (Saraswat & Yadav, 2020).
Propriétés
IUPAC Name |
8-[(4-chlorophenyl)methyl]-5-(4-ethoxyphenyl)-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN3O3/c1-2-31-19-9-5-17(6-10-19)25-21-14-30(13-16-3-7-18(27)8-4-16)22-12-24-23(32-15-33-24)11-20(22)26(21)29-28-25/h3-12,14H,2,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQOTCWMZYASOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-[4-(Morpholin-4-ylmethyl)piperidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2923527.png)

![Ethyl 2-(cyclopentanecarboxamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2923531.png)

![N-[(4-methoxyphenyl)methyl]-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2923535.png)
![3-Tert-butyl-6-[[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2923536.png)
![2-(4-methoxyphenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2923537.png)
![Methyl 1-ethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B2923538.png)
![ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2923539.png)
![3-[(Z)-2-oxoheptylidene]-2-phenyl-1H-isoindol-1(2H)-one](/img/structure/B2923546.png)

![1-[(2-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2923548.png)
